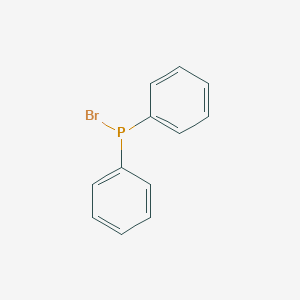

Bromodiphenylphosphine

Description

Contextualization of Phosphine (B1218219) Ligands in Contemporary Chemical Research

Phosphine ligands are indispensable in modern chemical research, particularly in the realm of homogeneous catalysis. rsc.org Their significance stems from their unique ability to act as both σ-donors and π-acceptors, forming stable complexes with various transition metals. numberanalytics.com This dual electronic nature allows phosphine ligands to stabilize metal centers, influence their oxidation states, and ultimately, enhance their catalytic activity. catalysis.blog The steric bulk of the substituents on the phosphorus atom also plays a critical role, influencing the coordination environment around the metal and often leading to improved reaction selectivity. rsc.orgyoutube.com Consequently, a vast library of phosphine ligands with tailored electronic and steric profiles has been developed for a wide range of applications, including cross-coupling reactions, hydrogenations, and hydroformylations. numberanalytics.comsigmaaldrich.comprochemonline.com

Overview of Bromodiphenylphosphine's Distinct Role in Organophosphorus Chemistry

Within the extensive family of phosphine ligands, halophosphines, and specifically bromodiphenylphosphine, hold a distinct and significant position. Bromodiphenylphosphine serves as a versatile synthetic intermediate, a precursor for the generation of other valuable phosphine ligands, and a ligand in its own right for various catalytic applications. Its utility is underscored by its role in the synthesis of more complex phosphines through reactions that displace the bromine atom. This allows for the introduction of a wide array of functionalities, thereby expanding the accessible chemical space for ligand design. wikipedia.orgontosight.ai

Physicochemical Characteristics of Bromodiphenylphosphine

Bromodiphenylphosphine, with the chemical formula (C₆H₅)₂PBr, is a key reagent in synthetic chemistry. A comprehensive understanding of its physical and chemical properties is essential for its effective application.

Tabulated Physical Properties

The fundamental physical properties of bromodiphenylphosphine are summarized in the table below. These properties are crucial for handling, storage, and predicting its behavior in different solvent systems.

| Property | Value |

| Molecular Formula | C₁₂H₁₀BrP |

| Molar Mass | 265.09 g/mol |

| Appearance | Colorless to light yellow liquid or solid |

| Boiling Point | 155-158 °C at 2 mmHg |

| Melting Point | 29-31 °C |

| Density | 1.45 g/cm³ |

| Solubility | Soluble in many organic solvents such as THF, diethyl ether, and dichloromethane (B109758). Reacts with water. |

Spectroscopic Data and Structural Elucidation

Spectroscopic techniques are instrumental in confirming the identity and purity of bromodiphenylphosphine.

³¹P NMR: The phosphorus-31 Nuclear Magnetic Resonance spectrum is particularly informative for phosphorus-containing compounds. Bromodiphenylphosphine exhibits a characteristic chemical shift that is indicative of a trivalent phosphorus atom bonded to two phenyl groups and a bromine atom.

¹H NMR: The proton NMR spectrum reveals signals in the aromatic region, corresponding to the ten protons of the two phenyl groups.

¹³C NMR: The carbon-13 NMR spectrum shows distinct resonances for the different carbon atoms in the phenyl rings.

These spectroscopic data, in conjunction with other analytical methods, provide a complete structural confirmation of the molecule.

Synthesis and Reactivity of Bromodiphenylphosphine

The synthesis of bromodiphenylphosphine and its subsequent reactions are central to its utility in organophosphorus chemistry.

Common Synthetic Methodologies

Several methods are employed for the preparation of bromodiphenylphosphine. A prevalent laboratory-scale synthesis involves the reaction of triphenylphosphine (B44618) with bromine. In this reaction, triphenylphosphine is first oxidized by bromine to form triphenylphosphine dibromide, which then undergoes a subsequent reaction to yield bromodiphenylphosphine and bromobenzene.

Another important synthetic route involves the reaction of diphenylphosphine (B32561) with a suitable brominating agent. This method allows for the direct introduction of the bromine atom onto the phosphorus center.

Key Chemical Reactions

The reactivity of bromodiphenylphosphine is dominated by the nature of the phosphorus-bromine bond. This bond is susceptible to cleavage by a variety of nucleophiles, making it a valuable precursor for the synthesis of other phosphine derivatives.

Nucleophilic Substitution at the Phosphorus Center

Nucleophiles, such as organolithium reagents (RLi) or Grignard reagents (RMgX), readily react with bromodiphenylphosphine to form new tertiary phosphines (R-P(C₆H₅)₂). This reaction is a cornerstone for the synthesis of a wide array of phosphine ligands with diverse steric and electronic properties.

Oxidation and Conversion to Phosphine Oxides

Bromodiphenylphosphine can be oxidized to the corresponding phosphine oxide, bromodiphenylphosphine oxide. This transformation is typically achieved using common oxidizing agents. The resulting phosphine oxide is also a valuable synthetic intermediate. nih.gov

Applications of Bromodiphenylphosphine in Chemical Synthesis

The unique properties of bromodiphenylphosphine make it a valuable tool in various areas of chemical synthesis, from catalysis to the preparation of advanced materials.

Precursor to Other Phosphine Ligands

One of the most significant applications of bromodiphenylphosphine is its role as a precursor to a multitude of other phosphine ligands. wikipedia.org By leveraging the reactivity of the P-Br bond, chemists can introduce a wide range of organic fragments, leading to the synthesis of novel phosphines with tailored properties for specific catalytic applications. ontosight.ai For instance, reaction with organometallic reagents allows for the creation of new C-P bonds, a fundamental step in the synthesis of many specialized phosphine ligands. organic-chemistry.orgbeilstein-journals.orgnih.gov

Role in Homogeneous Catalysis

While often used to synthesize other ligands, bromodiphenylphosphine itself can act as a ligand in homogeneous catalysis. It can coordinate to transition metals such as palladium, platinum, and rhodium, influencing the outcome of catalytic reactions.

Cross-Coupling Reactions

In the realm of palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, phosphine ligands are crucial for the catalytic cycle. numberanalytics.comtcichemicals.comethz.chnih.govnih.govorganic-chemistry.org While more complex phosphines are often employed for high efficiency, bromodiphenylphosphine can be used in certain contexts, and more importantly, it serves as a building block for the synthesis of highly effective ligands for these transformations. sigmaaldrich.comdoi.org

Other Catalytic Transformations

Beyond cross-coupling, bromodiphenylphosphine and its derivatives find use in other catalytic processes. These include hydrogenation, hydroformylation, and polymerization reactions, where the electronic and steric properties of the phosphine ligand play a critical role in determining the efficiency and selectivity of the catalyst. rsc.orgnih.gov

Applications in Materials Science

The versatility of bromodiphenylphosphine extends into the field of materials science. Phosphine-containing polymers and materials often exhibit unique properties, such as flame retardancy and interesting photophysical characteristics.

Synthesis of Phosphine-Containing Polymers

Bromodiphenylphosphine can be incorporated into polymer backbones or used as a pendant group to modify the properties of existing polymers. The resulting phosphine-containing polymers can exhibit enhanced thermal stability and flame retardant properties.

Precursor for Functional Materials

The reactivity of bromodiphenylphosphine allows for its use in the synthesis of functional materials with specific optical or electronic properties. For example, it can be a starting material for the creation of phosphorescent materials used in organic light-emitting diodes (OLEDs) or as components in the synthesis of quantum dots.

Named Reactions Involving Diphenylphosphine Derivatives

While there are no widely recognized named reactions where bromodiphenylphosphine is the eponymous reagent, its derivatives, particularly triphenylphosphine, are central to several famous and synthetically useful named reactions. Understanding these provides context for the reactivity patterns of phosphines.

The Wittig Reaction

The Wittig reaction, discovered by Georg Wittig, is a cornerstone of organic synthesis for the creation of alkenes. It involves the reaction of an aldehyde or ketone with a phosphonium (B103445) ylide (a Wittig reagent). Although the ylide is typically prepared from a triphenylalkylphosphonium halide, the fundamental reactivity of the phosphine is a key aspect of this transformation. The reaction proceeds through a betaine (B1666868) or oxaphosphetane intermediate to yield an alkene and triphenylphosphine oxide as a byproduct. bdu.ac.in

The Appel Reaction

The Appel reaction provides a method for converting alcohols to alkyl halides using triphenylphosphine and a tetrahalomethane. organic-chemistry.org For example, the reaction of an alcohol with triphenylphosphine and carbon tetrabromide generates the corresponding alkyl bromide. This reaction proceeds via the formation of an alkoxyphosphonium salt, which is then displaced by the halide. organic-chemistry.org

The Mitsunobu Reaction

The Mitsunobu reaction is a versatile method for the stereospecific inversion of a secondary alcohol or for the formation of esters, ethers, and other functional groups. organic-chemistry.org It utilizes a combination of triphenylphosphine, a dialkyl azodicarboxylate (like DEAD or DIAD), and a nucleophile. The reaction proceeds through an alkoxyphosphonium salt intermediate, which is then attacked by the nucleophile in an Sₙ2 fashion.

Structure

3D Structure

Properties

IUPAC Name |

bromo(diphenyl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrP/c13-14(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZSMSXXOYMFIKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(C2=CC=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30148323 | |

| Record name | Bromodiphenylphosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30148323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1079-65-8 | |

| Record name | Bromodiphenylphosphine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001079658 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bromodiphenylphosphine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203063 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bromodiphenylphosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30148323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bromodiphenylphosphine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Coordination Chemistry of Bromodiphenylphosphine As a Ligand

Ligand Design Principles and Electronic/Steric Modulation in Phosphine (B1218219) Systems

The design of phosphine ligands is a cornerstone of modern organometallic chemistry and catalysis. psu.edu The ability to systematically alter the electronic and steric properties of these ligands by modifying the substituents on the phosphorus atom provides a powerful tool for controlling the reactivity and selectivity of metal complexes. libretexts.orgrsc.org

The coordination behavior of a phosphine ligand is primarily dictated by a combination of its steric bulk and its electronic properties (σ-donating and π-accepting capabilities). libretexts.orglibretexts.org

Steric Effects: The steric hindrance around the phosphorus atom is a critical factor that influences the number of phosphine ligands that can coordinate to a metal center, as well as the geometry of the resulting complex. libretexts.org A widely accepted metric for quantifying the steric bulk of a phosphine ligand is the Tolman cone angle (θ). This angle is defined as the apex angle of a cone, centered 2.28 Å from the phosphorus atom, that encompasses the van der Waals radii of the outermost atoms of the substituents. libretexts.org Larger cone angles indicate greater steric congestion around the phosphorus atom. libretexts.org

Electronic Effects: The electronic nature of the substituents on the phosphorus atom modulates the ligand's ability to donate electron density to the metal (σ-donation) and accept electron density from the metal into its own empty orbitals (π-acceptance). ilpi.com Electron-donating groups increase the electron density on the phosphorus atom, making the ligand a stronger σ-donor. Conversely, electron-withdrawing groups decrease the electron density on the phosphorus, enhancing its π-acceptor character. ilpi.comumb.edu The electronic properties of phosphine ligands can be experimentally evaluated by measuring the CO stretching frequencies in metal carbonyl complexes containing the phosphine ligand, such as [Ni(CO)₃L]. manchester.ac.uk Stronger σ-donating ligands lead to more electron-rich metal centers, which results in increased back-donation to the CO ligands and a lowering of their stretching frequencies. libretexts.orglibretexts.org

In the case of bromodiphenylphosphine, the two phenyl groups contribute significantly to its steric bulk. The bromine atom, being an electronegative substituent, acts as an electron-withdrawing group, which influences the electronic properties of the ligand. This makes bromodiphenylphosphine a ligand with moderate steric hindrance and notable π-acceptor characteristics, distinguishing it from more common phosphines like triphenylphosphine (B44618).

Table 1: Comparison of Tolman Cone Angles and Electronic Parameters for Selected Phosphine Ligands

| Ligand | Substituents | Tolman Cone Angle (θ) in degrees | Electronic Parameter (ν(CO) in cm⁻¹) in [Ni(CO)₃L] |

|---|---|---|---|

| Trimethylphosphine | Me, Me, Me | 118 | 2064.1 |

| Triphenylphosphine | Ph, Ph, Ph | 145 | 2068.9 |

| Bromodiphenylphosphine | Ph, Ph, Br | ~150 | >2070 (estimated) |

| Tricyclohexylphosphine | Cy, Cy, Cy | 170 | 2056.4 |

| Trifluorophosphine | F, F, F | 104 | 2110.8 |

Note: The values for bromodiphenylphosphine are estimated based on the known effects of its substituents.

The incorporation of bromodiphenylphosphine into more complex ligand frameworks, such as hemilabile and multidentate architectures, offers further opportunities to tailor the properties of the resulting metal complexes.

Hemilabile Ligands: Hemilabile ligands possess at least two different donor groups, one of which is strongly coordinating while the other is weakly coordinating and can be easily displaced. wikipedia.orgwwu.edu This "on-off" coordination capability can be advantageous in catalysis, as the dissociation of the labile donor group can create a vacant coordination site for substrate binding, facilitating the catalytic cycle. wikipedia.org A bromodiphenylphosphine moiety can be incorporated as the strongly coordinating "anchor" group in a hemilabile ligand, with a weaker donor, such as an ether, amine, or another functional group, acting as the hemilabile arm. researchgate.netacs.org

Multidentate Ligands: Multidentate ligands contain multiple donor atoms that can bind to a single metal center, often forming a chelate ring. alfachemic.com The chelate effect generally leads to the formation of more stable metal complexes compared to those with analogous monodentate ligands. wikipedia.org By incorporating bromodiphenylphosphine units into bidentate, tridentate, or even higher-denticity ligands, it is possible to create robust complexes with well-defined geometries. researchgate.netcardiff.ac.uk For instance, diphosphine ligands where two diphenylphosphino groups are bridged by a linker are common in catalysis. wikipedia.org The synthesis of analogous ligands with bromodiphenylphosphine units would allow for the creation of complexes with unique electronic properties due to the presence of the bromo substituent.

Formation and Structural Elucidation of Metal-Bromodiphenylphosphine Complexes

The synthesis and characterization of metal complexes containing bromodiphenylphosphine as a ligand are crucial for understanding its coordination chemistry and exploring its potential applications.

Transition metal complexes of bromodiphenylphosphine can be synthesized through various methods, with ligand substitution being the most common approach. libretexts.org In a typical synthesis, a solution of a suitable metal precursor, such as a metal halide or a complex with labile ligands (e.g., acetonitrile (B52724) or cyclooctadiene), is treated with a stoichiometric amount of bromodiphenylphosphine. mdpi.comnih.gov The reaction is often carried out in an inert atmosphere using standard Schlenk techniques, as many phosphine ligands and their metal complexes are sensitive to air and moisture. nih.govethz.ch

For example, a palladium(II) complex of bromodiphenylphosphine could be synthesized by reacting palladium(II) chloride with two equivalents of the phosphine ligand in a suitable solvent like dichloromethane (B109758) or acetonitrile. nih.govnih.govresearchgate.net Similarly, gold(I) complexes can be prepared by reacting a gold(I) precursor, such as (tht)AuCl (tht = tetrahydrothiophene), with the phosphine.

The synthesis of a hypothetical palladium(II) complex is depicted below:

PdCl₂(MeCN)₂ + 2 PPh₂Br → [PdCl₂(PPh₂Br)₂] + 2 MeCN

Once synthesized, the structural elucidation of these complexes is performed using a combination of spectroscopic and crystallographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P NMR spectroscopy is a particularly powerful tool for characterizing phosphine complexes. chemrevlett.com The coordination of the phosphine to a metal center results in a significant change in the chemical shift of the phosphorus nucleus compared to the free ligand. The magnitude of this coordination shift provides information about the electronic environment of the phosphorus atom. chemrevlett.com ¹H and ¹³C NMR spectroscopy are also used to characterize the organic framework of the ligand.

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the presence of other functional groups in the complex and can provide insights into the electronic effects of the phosphine ligand, especially in metal carbonyl complexes. manchester.ac.uk

Table 2: Expected Spectroscopic and Structural Data for a Hypothetical [PdCl₂(PPh₂Br)₂] Complex

| Technique | Parameter | Expected Observation |

|---|---|---|

| ³¹P NMR | Chemical Shift (δ) | Significant downfield shift compared to free PPh₂Br |

| ¹H NMR | Phenyl Protons | Complex multiplets in the aromatic region |

| IR Spectroscopy | P-Br Stretch | Characteristic absorption band |

| X-ray Crystallography | Coordination Geometry | Square planar around the Pd(II) center |

| Pd-P Bond Length | Typically in the range of 2.2-2.4 Å | |

| Pd-Cl Bond Length | Typically in the range of 2.3-2.5 Å |

Metal-Ligand Cooperation and Synergy in Bromodiphenylphosphine-Based Systems

Metal-ligand cooperation (MLC) is a phenomenon in which both the metal center and the ligand actively participate in a chemical transformation. nih.gov This is in contrast to traditional catalysis where the ligands are often considered "spectators" that only modulate the steric and electronic properties of the metal. nih.gov MLC can lead to novel reaction pathways and enhanced catalytic activity. researchgate.net

Pincer ligands, which are tridentate ligands that bind to a metal in a meridional fashion, have been extensively studied in the context of MLC. researchgate.netuu.nluu.nl These ligands often feature a central aromatic backbone with two donor arms. The dearomatization and rearomatization of this backbone can be involved in bond activation processes, such as the cleavage of H-H or C-H bonds. researchgate.net

Catalytic Applications of Bromodiphenylphosphine and Its Coordination Complexes

Homogeneous Catalysis with Bromodiphenylphosphine Ligands

Bromodiphenylphosphine serves as a versatile ligand in homogeneous catalysis, influencing the outcome of various organic transformations. Its electronic and steric properties can be tuned to enhance catalytic activity and selectivity in a range of reactions.

Applications in Carbon-Carbon and Carbon-Heteroatom Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental methods for constructing carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. nih.govcatalysis.blog The efficiency and selectivity of these reactions are often highly dependent on the nature of the phosphine (B1218219) ligands employed. wiley.comprochemonline.com Bromodiphenylphosphine, as a phosphorus(III) ligand, can play a role in these catalytic systems. wiley.com For instance, palladium complexes are widely used as catalysts in reactions like the Suzuki and Sonogashira couplings, which form C-C bonds. catalysis.blogchiba-u.jpnanochemres.org Similarly, the Chan-Lam coupling, often mediated by copper, facilitates the formation of aryl carbon-heteroatom bonds. organic-chemistry.org The development of efficient catalytic systems for these transformations is crucial for the synthesis of pharmaceuticals, natural products, and advanced materials. nih.govsigmaaldrich.comsioc-journal.cn

Table 1: Examples of Catalytic Systems for Coupling Reactions

| Coupling Reaction | Typical Catalyst Metal | Bond Formed | Reference |

| Suzuki Coupling | Palladium | C-C | catalysis.blognanochemres.org |

| Sonogashira Coupling | Palladium/Copper | C-C | nanochemres.org |

| Buchwald-Hartwig Amination | Palladium | C-N | sigmaaldrich.com |

| Chan-Lam Coupling | Copper | C-O, C-N, C-S | organic-chemistry.org |

Role in Hydrogenation, Dehydrogenation, and Transfer Hydrogenation Processes

Hydrogenation, the addition of hydrogen to a molecule, is a critical process in organic synthesis. numberanalytics.commt.com While traditionally performed with hydrogen gas, transfer hydrogenation offers a safer alternative by using a hydrogen donor molecule like isopropanol (B130326) or formic acid. wikipedia.orgmdpi.comgoogle.com Bromodiphenylphosphine can be utilized as a ligand in transition metal complexes that catalyze these reactions. wiley.com These catalysts, often based on ruthenium, rhodium, or iridium, are employed for the reduction of ketones, aldehydes, and imines. wikipedia.orggoogle.com

Dehydrogenation, the reverse of hydrogenation, is also a significant transformation. Catalysts for propane (B168953) dehydrogenation (PDH), for example, are crucial for the production of propylene. nih.gov The stability and selectivity of these catalysts are key performance indicators.

Table 2: Comparison of Hydrogenation Methods

| Method | Hydrogen Source | Typical Catalysts | Key Features | Reference |

| Direct Hydrogenation | H₂ gas | Pd, Pt, Ni | Often requires high pressure | numberanalytics.comstanford.edu |

| Transfer Hydrogenation | Isopropanol, Formic Acid | Ru, Rh, Ir complexes | Milder conditions, avoids H₂ gas | wikipedia.orgmdpi.comrsc.org |

Catalytic Oxidation and Other Organic Transformation Reactions

Catalytic oxidation reactions are essential for the synthesis of a wide variety of organic compounds. wikipedia.org These reactions can involve the introduction of oxygen or other oxidizing agents to a substrate. wikipedia.orgdieselnet.com For example, the selective oxidation of alcohols to aldehydes and ketones is a fundamental transformation in organic chemistry. units.itmdpi.com While specific examples involving bromodiphenylphosphine in catalytic oxidation are not extensively detailed in the provided context, phosphine ligands in general are known to influence the reactivity and selectivity of metal catalysts in various oxidation processes.

Bromodiphenylphosphine can also be involved in other organic transformations. For instance, it reacts in a biphilic manner with aromatic aldehydes to produce (α-bromobenzyl)diphenylphosphine oxide. researchgate.net This reactivity highlights its potential role in reactions beyond simple ligand coordination.

Mechanistic Insights into Catalytic Cycles Involving Bromodiphenylphosphine

Understanding the mechanism of a catalytic reaction is crucial for optimizing its efficiency and for the rational design of new catalysts. nih.govrsc.org This involves identifying the active catalytic species, reaction intermediates, and the kinetic and thermodynamic parameters of the catalytic cycle.

Elucidation of Active Catalytic Species and Reaction Intermediates

In many transition metal-catalyzed reactions, the active catalytic species is a low-valent metal complex formed in situ. chemrxiv.org For example, in palladium-catalyzed cross-coupling reactions, a Pd(0) species is often the active catalyst. sigmaaldrich.com The role of the phosphine ligand, such as bromodiphenylphosphine, is to stabilize these active species and modulate their reactivity.

The elucidation of reaction intermediates is often challenging but essential for understanding the reaction pathway. nih.govrsc.org Techniques such as NMR spectroscopy and mass spectrometry can be used to detect and characterize these transient species. nih.govd-nb.info For instance, in the reaction of bromodiphenylphosphine with benzaldehyde (B42025), (α-bromobenzyl)diphenylphosphine oxide has been identified as a key intermediate. researchgate.net In other catalytic systems, metal-hydride complexes and various organometallic species have been identified as crucial intermediates. nih.govnih.gov

Kinetic and Thermodynamic Studies of Catalytic Pathways

Thermodynamic parameters, such as bond dissociation energies and pKa values, are important for understanding the feasibility of proposed mechanistic steps. osti.gov Computational methods, such as Density Functional Theory (DFT), are increasingly used to model catalytic cycles and calculate the energies of intermediates and transition states, providing valuable insights that complement experimental studies. nih.govd-nb.infofrontiersin.org While specific kinetic and thermodynamic data for catalytic cycles directly involving bromodiphenylphosphine are not extensively provided in the search results, the general principles of studying catalytic pathways are well-established and applicable.

Mechanistic Investigations of Bromodiphenylphosphine Reactions and Transformations

Reaction Pathways and Intermediate Species Characterization

The reactivity of bromodiphenylphosphine is characterized by complex pathways involving various transient species. Understanding these intermediates is crucial for controlling reaction outcomes and designing synthetic methodologies.

The electrochemical reduction of bromodiphenylphosphine provides significant insight into the formation of reactive intermediates. Studies involving cathodic cleavage at platinum electrodes in dry acetonitrile (B52724) have shown that the phosphorus-bromine bond can be broken to generate specific phosphorus-centered species. dtic.mil The primary product from the controlled potential coulometry of bromodiphenylphosphine is tetraphenyldiphosphine. dtic.milresearchgate.net This outcome suggests a mechanism that proceeds through the formation of diphenylphosphinyl anions (Ph₂P⁻). dtic.milresearchgate.net

The proposed mechanism involves an initial electron transfer to the bromodiphenylphosphine molecule. This could be a single-electron transfer to form a radical anion intermediate (Ph₂PBr˙⁻) which then rapidly loses a bromide ion to form a diphenylphosphinyl radical (Ph₂P•). This radical could then be further reduced to the diphenylphosphinyl anion. Alternatively, a direct two-electron transfer could form the anion without the intermediacy of the radical. dtic.mil Cyclic voltammetry studies support the formation of an anionic intermediate, though its short lifetime makes direct observation challenging. dtic.mil Attempts to trap the proposed anionic intermediate with benzyl (B1604629) bromide were unsuccessful, suggesting that the starting bromodiphenylphosphine is a more reactive electrophile for the anion than benzyl bromide under the reaction conditions. dtic.mil

While direct evidence for radical intermediates in bromodiphenylphosphine electrochemistry is complex, related studies on diphenylphosphinate (B8688654) esters show a clear reversible reduction mechanism involving radical-anion intermediates. organic-chemistry.org These intermediates decompose at a rate dependent on the stability of the resulting alkyl radical, providing a model for the types of transient species that can form in organophosphorus electrochemical reactions. organic-chemistry.org

Table 1: Intermediates and Products in the Electrochemical Reduction of Bromodiphenylphosphine

| Starting Material | Electrode | Solvent/Electrolyte | Proposed Intermediates | Final Product | Citation |

|---|---|---|---|---|---|

| Bromodiphenylphosphine | Platinum | Acetonitrile / Tetra-n-butylammonium perchlorate | Diphenylphosphinyl anion (Ph₂P⁻) | Tetraphenyldiphosphine | dtic.milresearchgate.net |

| Bromodiphenylphosphine | Platinum | Acetonitrile / Tetra-n-butylammonium perchlorate | Diphenylphosphinyl radical (Ph₂P•) | Tetraphenyldiphosphine | dtic.mil |

Biphilic Reactivity and Dehalogenation Processes in Reactions with Organic Electrophiles

Bromodiphenylphosphine exhibits biphilic reactivity, meaning it can act as both a nucleophile and an electrophile in the same reaction. This is clearly demonstrated in its reaction with organic electrophiles such as aromatic aldehydes. researchgate.netresearchgate.net When bromodiphenylphosphine reacts with benzaldehyde (B42025), it does not act as a simple electrophile. Instead, it engages in a biphilic process to yield (α-bromobenzyl)diphenylphosphine oxide. researchgate.netresearchgate.netresearchgate.net This transformation highlights the dual nature of the phosphorus center.

A key feature of this reaction is the subsequent dehalogenation of the initially formed phosphine (B1218219) oxide. researchgate.netresearchgate.net The (α-bromobenzyl)diphenylphosphine oxide is readily debrominated under the reaction conditions. researchgate.netresearchgate.net Dehalogenation processes, the cleavage of carbon-halogen bonds, are a significant class of reactions. wikipedia.org In the context of phosphorus reagents, phosphines like triphenylphosphine (B44618) are known to be effective two-electron dehalogenating agents for vicinal dibromides, typically proceeding through an initial attack of the phosphine on a halogen atom to form an ion pair intermediate. rsc.org The dehalogenation observed in the reaction of bromodiphenylphosphine with aldehydes suggests an intramolecular or intermolecular process that removes the bromine atom from the carbon alpha to the phosphorus oxide group. researchgate.net

Table 2: Products from Biphilic Reaction of Bromodiphenylphosphine with Benzaldehyde

| Reactants | Initial Product | Characteristics | Citation |

|---|---|---|---|

| Bromodiphenylphosphine, Benzaldehyde | (α-bromobenzyl)diphenylphosphine oxide | Product of biphilic reaction; readily undergoes dehalogenation | researchgate.netresearchgate.netresearchgate.net |

Influence of Reaction Conditions on Reaction Selectivity and Kinetics

The outcome of reactions involving bromodiphenylphosphine is highly dependent on the conditions employed. Factors such as the solvent, the presence of additives, temperature, and pressure can significantly alter reaction pathways, product distribution, and reaction rates.

The choice of solvent is critical in modulating the reactivity and selectivity of bromodiphenylphosphine transformations. In electrochemical studies, the use of painstakingly dried acetonitrile was essential for the clean formation of tetraphenyldiphosphine, indicating a high sensitivity to protic impurities. dtic.mil Furthermore, an additive, tetra-n-butylammonium perchlorate, was required as a supporting electrolyte to facilitate the electrochemical process. dtic.mil In other synthetic applications, bromodiphenylphosphine has been used in various inert solvents, including dichloromethane (B109758) (CH₂Cl₂), diethyl ether, and toluene (B28343), with the choice depending on the specific transformation and subsequent purification steps. google.comgoogle.com

For organophosphorus compounds in general, solvent and additives like ligands can have a dramatic effect on reaction outcomes. For instance, in palladium-catalyzed reactions, switching from toluene to ethanol (B145695) as the solvent can significantly increase enantioselectivity. researchgate.net The use of specific additives, such as Lewis acids, can also activate substrates toward reduction. diva-portal.org These examples underscore the principle that the solvent and additive environment dictates the stability of intermediates and transition states, thereby controlling the selectivity and kinetics of the reaction. researchgate.netdiva-portal.org

Table 3: Observed Effects of Solvents and Additives on Organophosphorus Reactions

| Reaction Type | Compound System | Solvent/Additive | Observed Effect | Citation |

|---|---|---|---|---|

| Electrochemical Reduction | Bromodiphenylphosphine | Dry Acetonitrile | Essential for clean reaction, prevents side reactions | dtic.mil |

| Electrochemical Reduction | Bromodiphenylphosphine | Tetra-n-butylammonium perchlorate | Acts as necessary supporting electrolyte | dtic.mil |

| Olefin Oligomerization Catalyst Synthesis | Bromodiphenylphosphine | Dichloromethane, Diethyl ether, Toluene | Used as inert reaction and purification media | google.comgoogle.com |

| Pd-catalyzed Cyclization | General Organophosphorus Ligands | Ethanol vs. Toluene | Dramatically enhances enantioselectivity | researchgate.net |

Temperature and Pressure Dependencies in Organophosphorus Reaction Systems

Temperature and pressure are fundamental parameters that govern the kinetics of chemical reactions, and those involving organophosphorus compounds are no exception. njit.edu Detailed kinetic studies on the gas-phase reactions of hydroxyl radicals with organophosphorus compounds like trimethyl phosphate (B84403) (TMP) and dimethyl methylphosphonate (B1257008) (DMMP) reveal complex temperature dependencies. njit.edumdpi.comrsc.org Over an extended temperature range (e.g., 273–837 K), these reactions exhibit a peculiar "V-shaped" temperature dependence, where the rate constant first decreases with increasing temperature (negative temperature dependence) and then increases at higher temperatures (positive temperature dependence). mdpi.comrsc.org This behavior suggests the formation of a pre-reaction complex, where the transition state lies energetically below the reactants, likely due to long-range electrostatic interactions. njit.edu

Furthermore, some of these reactions show a notable dependence on pressure. For the reaction of OH with DMMP, the rate constant increases with pressure, a phenomenon not typically expected for a simple metathesis reaction. mdpi.com This pressure dependence further supports the involvement of a complex-forming mechanism. mdpi.com

In preparative chemistry, temperature control is used to manage reaction selectivity. For example, a synthesis involving bromodiphenylphosphine specified the addition of the reagent at a cold temperature (-30 ºC) followed by stirring at ambient temperature, indicating that controlling the initial reaction exotherm and subsequent reaction rate is crucial for achieving the desired product. google.com Conversely, some industrial processes for producing organophosphates require high temperatures to proceed. wikipedia.org

Table 4: Temperature and Pressure Effects on Organophosphorus Compound Reactions

| Reaction System | Temperature Range | Pressure Range | Key Finding | Citation |

|---|---|---|---|---|

| OH + Trimethyl Phosphate (TMP) | 273–837 K | N/A | V-shaped temperature dependence of the rate constant | rsc.org |

| OH + Dimethyl Methylphosphonate (DMMP) | 273–837 K | 1–30 bar (He) | V-shaped temperature dependence; rate constant increases with pressure | njit.edumdpi.com |

| Ligand Synthesis | -30 ºC to ambient | Atmospheric | Low initial temperature used to control reactivity | google.com |

Theoretical and Computational Chemistry Studies of Bromodiphenylphosphine Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule like bromodiphenylphosphine. faccts.descm.com These methods use the principles of quantum mechanics to model the electronic structure and predict properties related to reactivity.

Density Functional Theory (DFT) Applications for Molecular Properties

Ab Initio and Semi-Empirical Methods for Electronic Contributions and Bond Analysis

Beyond DFT, other methods like ab initio and semi-empirical calculations are employed in computational chemistry. schrodinger.com Ab initio methods, such as Hartree-Fock (HF) and post-HF methods, are derived from first principles without experimental parameterization, offering high accuracy at a significant computational cost. They are essential for situations where new bonding environments are explored.

Semi-empirical methods are computationally less demanding because they use parameters derived from experimental data to simplify some of the complex calculations. This makes them suitable for very large molecular systems where ab initio methods would be too slow. These methods could be used for a preliminary analysis of bromodiphenylphosphine's electronic structure and bonding, but specific bond analysis reports or comparative studies using these methods for this compound are not found in the available literature.

Computational Modeling of Reaction Mechanisms and Pathways

Computational modeling is a critical tool for elucidating the step-by-step process of chemical reactions. It enables the study of transient species like transition states that are often difficult to observe experimentally.

Transition State Characterization and Energy Barrier Calculations

Understanding a chemical reaction requires identifying the transition state, which is the highest energy point along the reaction pathway. Computational chemistry allows for the precise location of these saddle points on the potential energy surface. A key verification of a true transition state is the calculation of vibrational frequencies, where the transition state structure must have exactly one imaginary frequency corresponding to the motion along the reaction coordinate. The energy difference between the reactants and the transition state defines the activation energy barrier, a critical factor determining the reaction rate. While these methods are well-established, specific computational studies detailing the transition states and energy barriers for reactions of bromodiphenylphosphine were not identified.

Prediction of Spectroscopic Parameters and Spectral Interpretation

Computational methods can predict various types of spectra, including infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR). faccts.de By calculating properties like vibrational frequencies or chemical shifts, these predictions serve as a powerful aid in interpreting and verifying experimental spectroscopic data. For bromodiphenylphosphine, theoretical calculations of its vibrational frequencies could help assign the peaks observed in an experimental IR spectrum. No specific published studies performing such predictive analysis for bromodiphenylphosphine are available.

Molecular Dynamics Simulations and Conformational Analysis of Bromodiphenylphosphine Derivatives

Molecular dynamics (MD) simulations provide a computational "microscope" to observe the motion of atoms in a molecule or a system of molecules over time. This technique is invaluable for exploring the conformational landscape of flexible molecules, showing how they might change shape in different environments or upon binding to other molecules. For derivatives of bromodiphenylphosphine, especially if used as ligands in larger metal complexes, MD simulations could reveal important information about their dynamic behavior, flexibility, and interaction modes. However, specific MD studies focusing on bromodiphenylphosphine derivatives and their conformational analysis are not present in the surveyed literature.

Development of Computational Methodologies and Software for Organophosphorus Chemistry

The advancement of theoretical and computational chemistry has provided indispensable tools for the investigation of organophosphorus compounds, including bromodiphenylphosphine. These methods allow for the detailed exploration of molecular structures, reaction mechanisms, and physicochemical properties at the atomic level, offering insights that complement and guide experimental work. numberanalytics.comrsc.org The development has spanned a range of techniques from high-level ab initio calculations to more computationally efficient Density Functional Theory (DFT) and molecular mechanics (MM) methods. numberanalytics.com

A significant focus in the field has been the refinement of computational methodologies to accurately model the complex electronic nature of phosphorus. DFT has emerged as a workhorse for studying organophosphorus systems due to its favorable balance of accuracy and computational cost. numberanalytics.com Researchers have extensively evaluated various DFT functionals and basis sets to establish reliable protocols for specific applications. For instance, studies on bond dissociation energies in organophosphorus compounds found that the B3P86 functional yielded low root-mean-square errors when compared to experimental values. rsc.org Other assessments have tested a wide array of functionals, including hybrid, meta-hybrid, and double-hybrid functionals like M06-2X and B2PLYP, to determine their performance in calculating thermochemical properties. core.ac.uk For predicting properties like lipophilicity in organophosphorus pesticides, the PBE-SVP method has been shown to provide excellent predictive power while being computationally less demanding. researchgate.net

The choice of basis set is also critical for achieving accuracy. While standard Pople-style basis sets like 6-31G(d) are common, more extensive sets are often required for phosphorus-containing molecules. aip.orgacs.org Particularly for predicting spectroscopic properties such as ³¹P NMR chemical shifts, large, specialized basis sets like IGLO-III and pcS-n have been shown to provide superior results over more conventional sets. researchgate.netbeilstein-journals.org In some cases, dual basis set approaches, where a larger basis set is applied only to the phosphorus atom, have proven effective for modeling large systems. beilstein-journals.org

The following table summarizes key computational methodologies developed and applied in the study of organophosphorus chemistry.

Table 1: Computational Methodologies in Organophosphorus Chemistry

| Methodology/Technique | Application | Key Research Findings | Citations |

|---|---|---|---|

| Density Functional Theory (DFT) | Calculation of molecular geometries, energies, reaction mechanisms, and spectroscopic properties. | B3LYP is widely used but can fail in specific cases. aip.org B3P86 shows high accuracy for bond dissociation energies. rsc.org M06-2X is recommended for thermochemistry. core.ac.uk | numberanalytics.com, aip.org, rsc.org, core.ac.uk |

| Ab Initio Methods (HF, MP2, CCSD(T)) | High-accuracy benchmarking for energies and properties; study of reaction mechanisms. | Used to investigate mechanisms of reactions like the Wittig and Arbuzov reactions. numberanalytics.com High-level methods (G3, CBS-Q) are used to benchmark DFT results for P=O bond dissociation enthalpies. rsc.org | numberanalytics.com, rsc.org |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Study of large systems, particularly enzyme-catalyzed reactions involving organophosphorus substrates. | Crucial for understanding the mechanisms of enzymes that detoxify organophosphorus compounds like pesticides and nerve agents. nih.govosti.gov | nih.gov, osti.gov |

| Molecular Dynamics (MD) | Simulation of bulk liquid properties, conformational analysis, and sampling for free energy calculations. | Used to benchmark force fields (e.g., GAFF) for simulating bulk liquids of organophosphorus compounds. aip.org | numberanalytics.com, aip.org |

| Specialized Basis Sets (IGLO-III, pcS-n) | Accurate calculation of NMR chemical shifts, particularly for the ³¹P nucleus. | Significantly improves the correlation between calculated and experimental ³¹P NMR chemical shifts compared to standard basis sets. researchgate.netbeilstein-journals.org | researchgate.net, beilstein-journals.org |

| Continuum Solvation Models (PCM, IEF-PCM) | To account for the influence of solvent on molecular properties and reaction energetics. | Routinely used in calculations of NMR shifts and reaction pathways to mimic experimental conditions. acs.orgbeilstein-journals.org | beilstein-journals.org, acs.org |

Complementing the development of these methodologies is the creation and enhancement of software packages and platforms that make these tools accessible. General-purpose quantum chemistry software like Gaussian and the Amsterdam Density Functional (ADF) program are extensively used for a wide range of calculations on organophosphorus systems. beilstein-journals.orgjcchems.comacs.org For solid-state systems, the Vienna Ab initio Simulation Package (VASP) is employed. acs.org

In recent years, a paradigm shift towards data-driven discovery has been supported by the development of specialized platforms. Kraken , for example, is a comprehensive discovery platform for organophosphorus(III) ligands. chemrxiv.orgacs.org It utilizes quantum-mechanical methods to compute a vast array of physicochemical descriptors for thousands of ligands and employs machine learning models to predict these properties for hundreds of thousands of new, virtual ligands. chemrxiv.orgacs.org This integration of computation and machine learning accelerates the design and optimization of catalysts for various chemical reactions. researchgate.netacs.org Such platforms represent the frontier of computational chemistry, enabling high-throughput screening and intelligent design of novel organophosphorus compounds with desired properties.

Table 2: Software and Platforms for Organophosphorus Chemistry Research

| Software/Platform | Description | Relevance to Organophosphorus Chemistry | Citations |

|---|---|---|---|

| Gaussian | A widely used commercial software suite for electronic structure calculations. | Performs DFT, ab initio, and other calculations for geometry optimization, frequency analysis, and property prediction (e.g., NMR shifts) of organophosphorus compounds. beilstein-journals.orgacs.org | beilstein-journals.org, acs.org |

| Amsterdam Density Functional (ADF) | A quantum chemistry software package based on DFT, particularly strong for spectroscopy and with Slater-type orbital basis sets. | Used for geometry optimization, frequency calculations, and spectroscopic analysis of novel phosphorus complexes. jcchems.com | jcchems.com |

| VASP (Vienna Ab initio Simulation Package) | A computer program for atomic scale materials modelling, e.g. electronic structure calculations and quantum-mechanical molecular dynamics, from first principles. | Applied for solid-state DFT simulations of organophosphorus materials to study their bulk properties. acs.org | acs.org |

| AMBER / AmberTools | A suite of programs for molecular dynamics simulations and analysis, including force field development tools. | Used to develop force fields (e.g., GAFF) and perform MD simulations of organophosphorus compounds in liquid phases. aip.org | aip.org |

| Kraken | A web-accessible discovery platform and database for monodentate organophosphorus(III) ligands. | Provides comprehensive computed descriptors for thousands of ligands and uses machine learning to predict properties, accelerating catalyst design and ligand selection. chemrxiv.orgacs.orgresearchgate.netacs.org | researchgate.net, chemrxiv.org, acs.org, acs.org |

| GaussSum | A program for parsing and analyzing the output of quantum chemistry calculations. | Used for orbital analysis (e.g., Total Density of States) from calculation results on phosphorus complexes. jcchems.com | jcchems.com |

These advancements in computational methodologies and software provide a robust framework for investigating the chemistry of bromodiphenylphosphine and related organophosphorus systems, enabling predictions of reactivity, stability, and spectroscopic signatures that are crucial for their synthesis and application.

Q & A

Basic: What are the foundational synthetic routes for bromodiphenylphosphine, and how can researchers ensure reproducibility?

Answer: Bromodiphenylphosphine is typically synthesized via bromination of diphenylphosphine using reagents like bromine or N-bromosuccinimide under inert atmospheres. Key steps include stoichiometric control to avoid over-bromination and purification via recrystallization or column chromatography. To ensure reproducibility, researchers should:

- Document reaction parameters (temperature, solvent, reaction time) in detail .

- Characterize products using P NMR and X-ray crystallography to confirm purity and structure .

- Cross-validate results with literature melting points and spectroscopic data .

Basic: What safety protocols are critical when handling bromodiphenylphosphine in laboratory settings?

Answer: Bromodiphenylphosphine’s air sensitivity and potential toxicity (common to organophosphorus compounds) necessitate:

- Use of gloveboxes or Schlenk lines for air-free manipulation .

- Proper disposal of waste via neutralization with aqueous bases (e.g., sodium bicarbonate) .

- Personal protective equipment (PPE), including nitrile gloves and fume hoods, to mitigate exposure risks .

Advanced: How can researchers resolve contradictions in reported catalytic efficiencies of bromodiphenylphosphine-derived ligands?

Answer: Discrepancies in catalytic activity (e.g., in cross-coupling reactions) often arise from variations in ligand electronic/steric properties or reaction conditions. Methodological approaches include:

- Systematic comparison of ligand derivatives using standardized substrates (e.g., aryl halides) .

- Computational modeling (DFT) to correlate ligand geometry with catalytic performance .

- Meta-analysis of literature data to identify outliers or contextual factors (e.g., solvent polarity, temperature) .

Advanced: What experimental strategies are effective for studying bromodiphenylphosphine’s role in reaction mechanisms?

Answer: Mechanistic insights can be gained through:

- Spectroscopic tracking : In situ P NMR or IR to monitor intermediate formation .

- Isotopic labeling : Using deuterated substrates to trace hydrogen transfer pathways.

- Kinetic studies : Variable-temperature experiments to determine activation parameters .

- Theoretical validation : Aligning experimental data with DFT-calculated transition states .

Basic: How should researchers characterize bromodiphenylphosphine to distinguish it from structurally similar phosphines?

Answer: Differentiation requires multi-technique analysis:

- X-ray crystallography : Resolves steric and bonding configurations unambiguously .

- Advanced NMR : H-P HMBC correlations or DOSY for purity assessment .

- Elemental analysis : Validates stoichiometry, particularly for novel derivatives .

Advanced: What methodologies address challenges in bromodiphenylphosphine’s application to asymmetric catalysis?

Answer: Achieving enantioselectivity requires:

- Chiral ligand design : Incorporating bromodiphenylphosphine into chiral scaffolds (e.g., BINAP analogs).

- Stereochemical analysis : Chiral HPLC or circular dichroism (CD) to quantify enantiomeric excess .

- Substrate screening : Testing diverse prochiral substrates to identify optimal reactivity .

Basic: What are the best practices for storing bromodiphenylphosphine to prevent degradation?

Answer:

- Store under argon or nitrogen at –20°C in amber vials to minimize light/oxygen exposure .

- Regularly monitor purity via P NMR to detect oxidation to phosphine oxides .

Advanced: How can computational models improve the design of bromodiphenylphosphine-based ligands?

Answer:

- Ligand parameterization : Use Tolman electronic parameters and cone angles to predict steric/electronic effects .

- Machine learning : Train models on existing ligand-performance datasets to predict novel structures .

- Docking studies : Simulate ligand-substrate interactions to optimize catalytic sites .

Basic: What analytical techniques are essential for quantifying bromodiphenylphosphine in reaction mixtures?

Answer:

- GC-MS or HPLC : For separation and quantification alongside byproducts .

- ICP-OES : Trace phosphorus analysis to confirm stoichiometric use .

Advanced: How can researchers address reproducibility issues in bromodiphenylphosphine-mediated reactions?

Answer:

- Standardized protocols : Publish detailed procedures, including inert atmosphere setup and catalyst loading .

- Collaborative validation : Multi-lab studies to identify environmental or procedural variables .

- Open-data sharing : Deposit raw NMR, crystallography, and kinetic data in public repositories .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.